Lipoxal

描述

属性

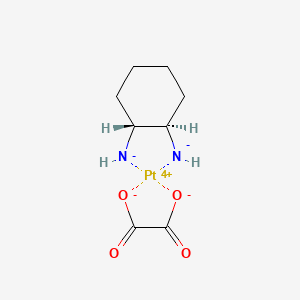

IUPAC Name |

[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+4/p-2/t5-,6-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAFYCQODLXJNR-BNTLRKBRSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63121-00-6 (SP-4-2 (trans)), 61825-94-3 (SP-4-2) | |

| Record name | Oxaliplatin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061825943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum (II), (cyclohexane-1,2-diammine)oxalato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063121006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

395.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxaliplatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.75e+01 g/L | |

| Record name | Oxaliplatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61825-94-3, 63121-00-6 | |

| Record name | Oxaliplatin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061825943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum (II), (cyclohexane-1,2-diammine)oxalato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063121006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxaliplatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Synergistic Lipolytic and Anti-Adipogenic Effects of Green Tea Extract and Synephrine: A Technical Guide to Adipocyte Metabolism Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synergistic effects of green tea extract (GTE) and p-synephrine on adipocyte metabolism. While both compounds individually exhibit potent lipolytic and anti-adipogenic properties, their combined application is hypothesized to elicit a supra-additive effect, primarily through the convergence on and amplification of the cyclic adenosine (B11128) monophosphate (cAMP)-dependent protein kinase A (PKA) signaling pathway. This document delineates the discrete and combined molecular mechanisms of action, presents quantitative data from relevant in vitro and in vivo studies, provides detailed experimental protocols for the assessment of adipocyte metabolism, and visualizes the implicated signaling pathways and experimental workflows using Graphviz. The information herein is intended to serve as a foundational resource for researchers and drug development professionals investigating novel therapeutic strategies for obesity and related metabolic disorders.

Introduction

Obesity, a global health crisis, is characterized by excessive adipose tissue accumulation, resulting from an imbalance between energy intake and expenditure. Adipocytes, the primary cellular constituents of adipose tissue, are central to the regulation of energy homeostasis through the processes of adipogenesis (the formation of new fat cells) and lipolysis (the breakdown of stored triglycerides). Pharmacological and nutraceutical interventions targeting these processes are of significant interest.

Green tea extract, rich in catechins, most notably epigallocatechin-3-gallate (EGCG), has been extensively studied for its metabolic benefits. EGCG has been shown to inhibit adipogenesis and enhance lipolysis. p-Synephrine, a protoalkaloid found in the bitter orange (Citrus aurantium), is structurally similar to endogenous catecholamines and is known to stimulate lipolysis, primarily through its action as a β-adrenergic receptor agonist.

The co-formulation of GTE and synephrine (B1677852) is common in dietary supplements for weight management, predicated on the hypothesis of a synergistic interaction. This guide will explore the scientific basis for this synergy at the level of the adipocyte.

Molecular Mechanisms of Action

Green Tea Extract (EGCG)

The metabolic effects of GTE on adipocytes are multifaceted:

-

Inhibition of Adipogenesis: EGCG has been demonstrated to suppress the differentiation of preadipocytes into mature adipocytes.[1][2] This is achieved by downregulating the expression of key adipogenic transcription factors, peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein-alpha (C/EBPα).[2] The signaling pathways implicated in this process include the PI3K/Akt/FOXO1 and MEK/ERK pathways.[1][2]

-

Stimulation of Lipolysis: EGCG enhances norepinephrine-induced lipolysis in a protein kinase A (PKA)-dependent manner.[3] It has also been shown to increase the expression of hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL), key enzymes in the lipolytic cascade.[3] Some evidence also suggests that EGCG may induce lipolysis through the activation of autophagy (lipophagy).[4]

-

AMPK Activation: EGCG can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6] AMPK activation in adipocytes can inhibit adipogenesis and promote fatty acid oxidation.

p-Synephrine

The primary mechanism of action for p-synephrine in adipocytes is the stimulation of lipolysis:

-

β3-Adrenergic Receptor Agonism: p-Synephrine acts as an agonist for β3-adrenergic receptors, which are predominantly expressed in adipose tissue.[7][8] Activation of these G-protein coupled receptors leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent activation of PKA.[9]

-

PKA-Mediated Lipolysis: Activated PKA then phosphorylates and activates key lipolytic enzymes, including HSL and perilipin, leading to the breakdown of triglycerides into free fatty acids and glycerol (B35011).[3]

-

Anti-Adipogenic Effects: Similar to EGCG, p-synephrine has been shown to suppress adipogenesis by reducing the expression of PPARγ and C/EBPα, potentially through the activation of the Akt/GSK3β signaling pathway.[10][11]

Proposed Synergistic Interaction

The synergistic effect of GTE and p-synephrine on adipocyte metabolism is hypothesized to stem from their convergent and complementary actions on the cAMP-PKA signaling pathway.

-

Direct and Indirect cAMP Elevation: p-Synephrine directly stimulates cAMP production through β3-adrenergic receptor activation. GTE, on the other hand, is proposed to inhibit the enzyme catechol-O-methyltransferase (COMT), which degrades norepinephrine. By prolonging the action of norepinephrine, GTE indirectly enhances and sustains the stimulation of adenylyl cyclase and cAMP production.

-

Amplified PKA Activation: The combined effect of direct stimulation by synephrine and sustained signaling potentiated by GTE would lead to a more robust and prolonged activation of PKA. This amplified PKA signaling would then result in a greater phosphorylation and activation of HSL and other lipolytic proteins, leading to a synergistic increase in lipolysis.

Quantitative Data on Adipocyte Metabolism

The following tables summarize quantitative data from studies investigating the effects of EGCG and p-synephrine on various aspects of adipocyte metabolism. It is important to note that these data are from studies on the individual compounds, as there is a paucity of published research on their direct synergistic effects at the cellular level.

Table 1: Effects of EGCG on Adipocyte Differentiation and Lipolysis

| Parameter | Cell Type | EGCG Concentration | Effect | Reference |

| Lipid Accumulation | 3T3-L1 | 100 µM | Progressive decrease with increasing concentration | [1] |

| PPARγ Expression | 3T3-L1 | 100 µM | Down-regulated | [1] |

| Glycerol Release (in the presence of norepinephrine) | 3T3-L1 | Not specified | Increased | [3] |

| HSL Phosphorylation | 3T3-L1 | Not specified | Increased | [3] |

| HSL mRNA Expression | 3T3-L1 | 10 µM | Notably increased | [[“]] |

| Intracellular Lipid Accumulation | 3T3-L1 | 10 µM | Significantly decreased after 24h | [[“]] |

Table 2: Effects of p-Synephrine on Adipocyte Differentiation and Metabolism

| Parameter | Cell Type | p-Synephrine Concentration | Effect | Reference |

| Adipogenesis | 3T3-L1 | 20 µM & 40 µM | Slight, non-significant inhibition | [13] |

| PPARγ Expression | 3T3-L1 | Not specified | Reduced | [10] |

| C/EBPα Expression | 3T3-L1 | Not specified | Reduced | [10] |

| Akt Phosphorylation | 3T3-L1 | Not specified | Markedly activated | [10] |

| UCP1 mRNA Expression | SVF cells | 3.12 µM | Increased in a dose-dependent manner | [7] |

Experimental Protocols

3T3-L1 Preadipocyte Culture and Differentiation

This protocol is a standard method for inducing the differentiation of 3T3-L1 preadipocytes into mature, lipid-laden adipocytes.

-

Cell Seeding: Seed 3T3-L1 preadipocytes in a suitable culture vessel (e.g., 96-well plate at 2 x 10^4 cells/well) in growth medium (DMEM with 10% calf serum).[14]

-

Confluence: Culture cells at 37°C in a humidified 5% CO2 atmosphere until they reach confluence.

-

Post-Confluence Arrest: Maintain the confluent cells in growth medium for an additional 2 days.

-

Initiation of Differentiation (Day 0): Replace the growth medium with Differentiation Medium I (DMI), which consists of DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.[14]

-

Medium Change (Day 2): Replace the DMI with Differentiation Medium II (DMEM with 10% FBS and 10 µg/mL insulin).[14]

-

Maintenance: From Day 4 onwards, replace the medium with fresh Differentiation Medium II every two days.

-

Mature Adipocytes: The cells should be fully differentiated, characterized by the accumulation of visible lipid droplets, by Day 8-12.[14]

Lipolysis Assay (Glycerol Release)

This assay measures the rate of lipolysis by quantifying the amount of glycerol released from adipocytes into the surrounding medium.

-

Cell Preparation: Differentiated 3T3-L1 adipocytes in a 96-well plate are washed twice with phosphate-buffered saline (PBS).[14]

-

Assay Buffer Incubation: Add Krebs-Ringer bicarbonate buffer (KRBH) containing 2% bovine serum albumin (BSA) to each well.

-

Compound Pre-incubation: Add the test compounds (GTE, synephrine, or a combination) or vehicle control to the wells and pre-incubate at 37°C for 30 minutes.

-

Lipolysis Stimulation: Induce lipolysis by adding a β-adrenergic agonist such as isoproterenol (B85558) (e.g., to a final concentration of 1 µM) to all wells except for the basal control.[14]

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 2 hours).

-

Supernatant Collection: Carefully collect the supernatant from each well.

-

Glycerol Quantification: Determine the glycerol concentration in the supernatant using a commercially available colorimetric or fluorometric glycerol quantification kit.[14]

-

Data Analysis: Normalize the glycerol release data to the protein content of the cells in each well.

Oil Red O Staining for Lipid Accumulation

This method is used to visualize and quantify the accumulation of neutral lipids in differentiated adipocytes.

-

Fixation: Wash the cells with PBS and then fix them with 10% formalin for at least 1 hour.[15]

-

Washing: Wash the fixed cells with water and then with 60% isopropanol (B130326) for 5 minutes.[15]

-

Staining: Allow the cells to dry completely and then add freshly prepared Oil Red O working solution. Incubate for 10-30 minutes at room temperature.[15]

-

Washing: Remove the staining solution and wash the cells with water until the excess stain is removed.

-

Visualization and Quantification: Visualize the stained lipid droplets under a microscope. For quantification, the stain can be eluted with isopropanol and the absorbance measured.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: Proposed synergistic mechanism of GTE and p-synephrine on lipolysis in adipocytes.

Experimental Workflow

Caption: Experimental workflow for assessing the effects of GTE and synephrine on lipolysis.

Conclusion

The available evidence strongly suggests that both green tea extract and p-synephrine are effective modulators of adipocyte metabolism, acting to inhibit adipogenesis and promote lipolysis. While direct experimental validation of their synergistic interaction at the molecular level is still needed, the convergence of their mechanisms of action on the cAMP-PKA signaling pathway provides a compelling hypothesis for a supra-additive effect. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate this synergy and to develop novel, effective, and safe therapeutic strategies for the management of obesity and its associated metabolic comorbidities. Future research should focus on in vitro and in vivo studies designed to quantify the synergistic effects of GTE and synephrine co-administration on lipolysis, gene expression, and signaling protein activation in adipocytes.

References

- 1. Epigallocatechin-3-gallate suppresses differentiation of adipocytes via regulating the phosphorylation of FOXO1 mediated by PI3K-AKT signaling in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (-)-Epigallocatechin gallate suppresses adipocyte differentiation through the MEK/ERK and PI3K/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Green tea catechins enhance norepinephrine-induced lipolysis via a protein kinase A-dependent pathway in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Epigallocatechin-3-Gallate on Autophagic Lipolysis in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Green tea extract activates AMPK and ameliorates white adipose tissue metabolic dysfunction induced by obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genistein, EGCG, and capsaicin inhibit adipocyte differentiation process via activating AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of beige adipocytes by naturally occurring β3-adrenoceptor agonist p-synephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combined Anti-Adipogenic Effects of Hispidulin and p-Synephrine on 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. p-Synephrine exhibits anti-adipogenic activity by activating the Akt/GSK3β signaling pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. consensus.app [consensus.app]

- 13. Combined Anti-Adipogenic Effects of Hispidulin and p-Synephrine on 3T3-L1 Adipocytes [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. ixcellsbiotech.com [ixcellsbiotech.com]

The Molecular Machinery of Satiety: An In-depth Technical Guide to the Appetite-Suppressing Action of Konjac Glucomannan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Konjac glucomannan (B13761562) (KGM), a high-viscosity soluble dietary fiber derived from the tuber of the Amorphophallus konjac plant, has garnered significant attention for its potential in weight management. This technical guide delineates the multifaceted molecular mechanisms through which KGM exerts its appetite-suppressing effects. The core of its action lies in a synergistic interplay of physicochemical properties within the gastrointestinal tract and subsequent biochemical signaling cascades that modulate the gut-brain axis. This document provides a comprehensive overview of the physical effects of KGM on gastric distension and emptying, its influence on the secretion of key appetite-regulating hormones, and its role as a prebiotic in shaping the gut microbiota and their metabolic byproducts, such as short-chain fatty acids (SCFAs). Detailed experimental protocols for investigating these mechanisms are provided, alongside quantitative data from pertinent studies, summarized in tabular format for clarity and comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the complex interactions at play.

Introduction

The global prevalence of obesity and associated metabolic disorders necessitates the exploration of safe and effective strategies for appetite regulation and weight control. Konjac glucomannan has emerged as a promising nutritional intervention.[1] Its primary characteristic is its exceptional water-holding capacity and ability to form highly viscous gels in aqueous solutions.[2][3] These properties are fundamental to its physiological effects, which extend beyond simple gastric filling to encompass a complex network of hormonal and microbial interactions that collectively signal satiety to the central nervous system. This guide will dissect these mechanisms at a molecular level, providing the technical details required for advanced research and development in this area.

Physicochemical Mechanisms in the Upper Gastrointestinal Tract

The initial appetite-suppressing effects of KGM are largely mechanical and originate in the stomach. Upon ingestion, KGM hydrates and swells to form a viscous, gel-like matrix.[4] This process has two immediate consequences:

-

Gastric Distension and Fullness: The formation of this gel increases the volume of the stomach contents, leading to a sensation of fullness. This gastric distension is a primary peripheral signal of satiety, mediated by mechanoreceptors in the stomach wall that transmit signals to the brain via the vagus nerve.[2]

-

Delayed Gastric Emptying: The high viscosity of the KGM gel increases the resistance of the chyme to flow from the stomach into the small intestine.[5][6] This delayed gastric emptying prolongs the period of gastric distension and slows the rate of glucose and lipid absorption in the small intestine, contributing to a more sustained feeling of satiety and improved glycemic control.[2][3][4]

Logical Flow of KGM's Physical Action in the Stomach```dot

Caption: The prebiotic action of KGM in the colon and its impact on appetite.

Quantitative Data Summary

The following tables summarize quantitative data from clinical and preclinical studies on the effects of konjac glucomannan on various parameters related to appetite suppression.

Table 1: Effects of KGM on Appetite-Regulating Hormones

| Hormone | Study Population | KGM Dosage | Duration | Outcome | Reference |

| GLP-1 | Healthy Adults | Test breakfast with KGM | Single meal | Beneficially modulated | |

| Prediabetic Adults | 4g/day | 12 weeks | 28% increase in postprandial secretion | ||

| High-Fat-Diet Mice | - | - | Increased secretion | ||

| PYY | Healthy Adults | Test breakfast with KGM | Single meal | Beneficially modulated | |

| High-Fat-Diet Mice | - | - | Increased secretion | ||

| Ghrelin | Healthy Adults | Test breakfast with KGM | Single meal | Beneficially modulated | |

| High-Fat-Diet Mice | - | - | Reduced production | ||

| Type 2 Diabetes | 1g before meals | 4 weeks | Impeded the rise of fasting ghrelin | ||

| Leptin | Mice | 120 mg/kg/day (iKGM) | 21 days | Elevated levels |

Table 2: Effects of KGM on Gastric Emptying and Food Intake

| Parameter | Study Population | KGM Dosage/Form | Duration | Outcome | Reference |

| Gastric Emptying | Healthy Adults | Test breakfast with increasing KGM viscosity | Single meal | Delayed gastric emptying rate | |

| - | - | - | Slowed by forming a viscous gel | ||

| Food Intake | Healthy Adults | 100g KGM-gel noodles vs. control | Single meal | 47% lower cumulative energy intake | |

| Obese Mice | - | - | Inhibited food intake | ||

| High-Fat-Diet Mice | - | 10 weeks | 18.27% reduction in daily food intake | ||

| Body Weight | Obese Subjects | 1g, 3 times/day | 8 weeks | Significant mean weight loss (5.5 lbs) |

Table 3: Effects of KGM on Gut Microbiota

| Bacterial Genus | Study Population | KGM Dosage | Duration | Outcome | Reference |

| Akkermansia | Mice (iKGM) | 120 mg/kg/day | 21 days | Increased abundance | |

| Overweight/Obese | ≥ 5 g/day | ≥ 12 weeks | Enriched | ||

| Bifidobacterium | Obese Mice | - | - | Increased abundance | |

| Overweight/Obese | ≥ 5 g/day | ≥ 12 weeks | Enriched | ||

| Lactobacillus | Obese Mice | - | - | Increased abundance | |

| Roseburia | Prediabetic Adults | 4g/day | 12 weeks | 19-fold elevation |

Experimental Protocols

This section outlines standardized methodologies for key experiments cited in the investigation of KGM's effects on appetite.

Protocol 6.1: Randomized, Crossover Clinical Trial for Subjective Appetite and Hormonal Response

-

Study Design: A randomized, single-blind, crossover trial. 2[5]. Participants: Healthy, non-obese adults.

-

Intervention: Participants consume standardized test breakfasts on separate occasions: a control meal and meals containing varying concentrations of KGM to achieve different viscosities.

-

Data Collection:

-

Subjective Appetite: Visual Analogue Scales (VAS) are used to rate hunger, fullness, desire to eat, and prospective food consumption at baseline and regular intervals post-meal. [5] * Blood Sampling: Venous blood samples are collected at baseline and timed intervals post-meal.

-

Hormone Analysis: Plasma concentrations of GLP-1, PYY, ghrelin, CCK, and insulin (B600854) are measured using commercially available ELISA or radioimmunoassay kits.

-

-

Ad Libitum Meal: Following the testing period, participants are provided with an ad libitum meal, and total energy intake is recorded.

[5]#### Protocol 6.2: In Vivo Murine Model for Gut Microbiota and SCFA Analysis

-

Animal Model: C57BL/6J mice are fed a high-fat diet to induce an obese phenotype. 2[7][8]. Intervention: Mice are divided into groups: control (high-fat diet) and treatment (high-fat diet supplemented with KGM).

-

Duration: The intervention period typically lasts for several weeks (e.g., 10-12 weeks).

-

Sample Collection:

-

Fecal Samples: Collected at baseline and at the end of the study.

-

Cecal Contents: Collected at the end of the study for SCFA analysis.

-

-

Analysis:

-

Gut Microbiota: DNA is extracted from fecal samples, and the 16S rRNA gene is sequenced to determine the composition and relative abundance of different bacterial taxa.

-

SCFA Analysis: Cecal contents are analyzed for acetate, propionate, and butyrate (B1204436) concentrations using gas chromatography-mass spectrometry (GC-MS).

-

-

Outcome Measures: Changes in body weight, food intake, and metabolic parameters are correlated with alterations in gut microbiota and SCFA levels.

[8]#### Workflow for a KGM Clinical Trial

Caption: A generalized workflow for a randomized crossover clinical trial.

Conclusion

The appetite-suppressing action of konjac glucomannan is not attributable to a single mechanism but rather to a cascade of integrated physiological events. Its high viscosity initiates satiety signals through physical means in the stomach, which are then amplified and sustained by the modulation of key gut hormones. Furthermore, its prebiotic activity in the colon fosters a healthier gut microbiome and the production of SCFAs, which contribute to appetite regulation through the gut-brain axis. This comprehensive molecular understanding provides a robust framework for the continued investigation and clinical application of KGM in weight management and metabolic health. Future research should focus on personalized responses to KGM based on individual gut microbiota profiles and the optimization of KGM's physicochemical properties to enhance its satiety-inducing effects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Konjac Glucomannan: An Emerging Specialty Medical Food to Aid in the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro gastric emptying characteristics of konjac glucomannan with different viscosity and its effects on appetite regulation - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Dynamic Hydration and Viscosity Control of Konjac Glucomannan Enhance Long-Term Antiobesity Effects by Reducing Food Intake in High-Fat-Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Konjac glucomannan Inhibits Appetite of Obese Mice by Suppressing Hypothalamic Inflammatory Response and Agrp/ Npy Neuron Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics and Bioavailability of L-Carnitine in Oral Supplementation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-carnitine is a conditionally essential nutrient critical for energy metabolism, primarily through its role in transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2][3] While endogenously synthesized and obtained from dietary sources, oral L-carnitine supplementation is common for addressing deficiencies and for therapeutic purposes. However, the pharmacokinetics of supplemental L-carnitine are complex and markedly different from dietary L-carnitine. This guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of orally administered L-carnitine, supported by quantitative data, detailed experimental methodologies, and process visualizations. The bioavailability of oral L-carnitine supplements is notably low and dose-dependent, governed by saturable active transport mechanisms in both the intestine and the kidneys.[1][4][5] Understanding these pharmacokinetic properties is paramount for designing effective dosing regimens and for the development of novel carnitine-based therapeutics.

Pharmacokinetics of L-Carnitine

The homeostasis of the body's L-carnitine pool is tightly regulated by the interplay of dietary absorption, endogenous synthesis, and highly efficient renal reabsorption.[1][4][5] Oral supplementation introduces a pharmacological dose that challenges this homeostatic balance, revealing the saturable nature of its transport systems.

Absorption

The intestinal absorption of L-carnitine occurs through a dual-pathway mechanism involving both carrier-mediated active transport and passive diffusion.[1][4][6]

-

Active Transport: At physiological concentrations, such as those obtained from a typical diet, L-carnitine is primarily absorbed via a high-affinity, sodium-dependent organic cation transporter, OCTN2 (coded by the SLC22A5 gene).[4][7] This active transport is efficient but saturable.

-

Passive Diffusion: At higher concentrations, typical of supplemental doses (e.g., 0.5 to 6 grams), the OCTN2 transporter becomes saturated, and absorption relies increasingly on a low-efficiency passive diffusion pathway.[1][4][5]

This dual mechanism explains the significant discrepancy in bioavailability between dietary and supplemental L-carnitine. While 54-87% of L-carnitine from food sources is absorbed, the bioavailability of oral supplements ranging from 1 to 6 grams drops to approximately 5-18%.[1][4][5][6] Bioavailability is also influenced by the existing diet; individuals adapted to low-carnitine diets, such as vegetarians, exhibit higher absorption efficiency (66-86%) compared to those on high-carnitine diets (54-72%).[4][7]

Unabsorbed L-carnitine passes to the large intestine, where it is degraded by colonic bacteria into metabolites, primarily trimethylamine (B31210) (TMA) and γ-butyrobetaine.[5][7] TMA is absorbed and subsequently oxidized in the liver to trimethylamine-N-oxide (TMAO), which is then excreted in the urine.[7]

Distribution

Following absorption, L-carnitine is distributed throughout the body via the bloodstream. It does not bind to plasma proteins.[1][6] The distribution follows at least a three-compartment pharmacokinetic model.[1][6]

-

Central Compartment: The initial volume of distribution is approximately 0.2-0.3 L/kg, which corresponds to the extracellular fluid volume.[1][6]

-

Tissue Distribution: L-carnitine is actively transported into tissues against a concentration gradient, with about 95% of the total body store found in skeletal and cardiac muscle, tissues that heavily rely on fatty acid oxidation for energy.[7][8] The remaining stores are primarily in the liver and kidneys.[8]

-

Turnover Pools: The body's carnitine pool is divided into two kinetically distinct compartments: a large, slow-turnover pool (presumed to be muscle) and a smaller, rapid-turnover pool (liver, kidneys, and other tissues).[4][5]

Metabolism

The metabolism of L-carnitine involves both endogenous synthesis and the breakdown of unabsorbed supplemental forms.

-

Endogenous Synthesis: The human body synthesizes L-carnitine in the liver, kidneys, and brain from the essential amino acids lysine (B10760008) and methionine.[8] This multi-step process requires several cofactors, including iron, vitamin C, niacin, and vitamin B6.[7]

-

Bacterial Metabolism: As noted in the absorption section, a significant portion of high-dose oral L-carnitine supplements is not absorbed and is instead metabolized by gut microbiota to TMA, which is then converted to TMAO in the liver.[7][9]

Excretion

L-carnitine and its esters are eliminated from the body primarily through the kidneys.[1][6] Renal handling is highly efficient and, like intestinal absorption, is a saturable process.

-

Renal Reabsorption: At normal plasma concentrations (approximately 40-60 µmol/L), L-carnitine is extensively reabsorbed in the renal tubules, with 90-99% of the filtered load being returned to circulation.[1][4][5] This results in a very low baseline renal clearance of 1-3 mL/min.[1][6]

-

Saturable Excretion: When plasma concentrations rise following high-dose oral or intravenous administration, the renal reabsorption transporters become saturated.[1][7] This leads to a significant increase in the fraction of L-carnitine excreted in the urine, and renal clearance increases, approaching the glomerular filtration rate after high intravenous doses.[1][10] This mechanism allows the kidneys to maintain carnitine homeostasis by rapidly clearing excess amounts.[4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for L-carnitine following oral administration, compiled from studies in healthy adult volunteers.

| Dose | Formulation | Bioavailability (%) | Cmax (µmol/L) | Tmax (h) | t1/2 (h) | 24h Urinary Excretion (% of dose) | Reference |

| 2 g | Oral Bolus | 16 | - | - | - | 8 | [11][12] |

| 6 g | Oral Bolus | 5 | - | - | - | 4 | [11][12] |

| 2 g | Oral Liquid | - | 84.7 ± 25.2 | 3.4 ± 0.46 | 60.3 ± 15.0 | 6.1 | [13][14] |

| 1-6 g | Oral Supplements | 5 - 18 | - | - | - | - | [1][6][15] |

| Dietary | Food | 54 - 87 | - | - | - | - | [2][4][5] |

Note: Pharmacokinetic parameters can vary based on study design, subject population, and analytical methods. Cmax = Maximum Plasma Concentration; Tmax = Time to reach Cmax; t1/2 = Elimination Half-life.

Experimental Protocols

The determination of L-carnitine's pharmacokinetic profile typically involves a controlled clinical study with healthy volunteers. A representative protocol is outlined below.

Study Design and Subject Management

-

Design: A single-dose, open-label, crossover study design is often employed, comparing oral and intravenous administration to determine absolute bioavailability.

-

Subjects: A cohort of healthy adult volunteers (e.g., n=12) is recruited.[13] Subjects undergo a health screening to ensure normal renal and hepatic function.

-

Dietary Control: To minimize variability from dietary intake, subjects are placed on a standardized low-carnitine diet for a period (e.g., one week) before and during the study phases.[11][12]

-

Washout Period: In a crossover design, a sufficient washout period (e.g., one to two weeks) is maintained between different dosing regimens to ensure complete elimination of the previous dose.

Dosing and Sample Collection

-

Administration: Following an overnight fast, a precise dose of L-carnitine (e.g., 2.0 g in liquid form) is administered orally.[13]

-

Blood Sampling: Venous blood samples are collected in heparinized tubes at pre-dose (baseline) and at multiple time points post-administration (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[14]

-

Urine Collection: All urine is collected over a 24-hour period post-dosing to quantify the amount of L-carnitine and its metabolites excreted.[13][14]

Bioanalytical Method

-

Sample Preparation: Plasma and urine samples undergo a preparation process, which may include deproteinization and derivatization to make the analytes suitable for detection.

-

Quantification: Concentrations of L-carnitine and its primary esters (e.g., acetyl-L-carnitine) are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., fluorescence or mass spectrometry).[13][14]

Pharmacokinetic Analysis

-

Parameter Calculation: The plasma concentration-time data for each subject is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, Area Under the Curve (AUC), elimination half-life (t1/2), and clearance (CL).

-

Bioavailability Calculation: The absolute bioavailability (F) is calculated using the formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100, where IV refers to intravenous administration.

Visualizations: Pathways and Workflows

Diagram 1: Oral L-Carnitine Absorption and Metabolic Fate

Caption: Metabolic pathway of high-dose oral L-carnitine supplementation.

Diagram 2: Experimental Workflow for an L-Carnitine PK Study

Caption: Workflow for a human oral L-carnitine pharmacokinetic study.

Diagram 3: The Carnitine Shuttle System for Fatty Acid Transport

Caption: The carnitine shuttle: Transport of fatty acids into mitochondria.

Conclusion

The pharmacokinetic profile of oral L-carnitine supplementation is characterized by low, dose-dependent bioavailability and efficient, saturable renal clearance. The absorption of pharmacological doses (0.5-6 g) is limited to 5-18%, a stark contrast to the high absorption efficiency observed with smaller dietary amounts.[1][4] This is due to the saturation of the primary active transporter, OCTN2, in the gut. Similarly, the kidneys maintain homeostasis by efficiently reabsorbing L-carnitine at normal plasma levels but rapidly excreting any excess when transporter capacity is surpassed.[1][5] A significant portion of unabsorbed L-carnitine is metabolized by gut microbiota, leading to the systemic production of TMAO. These fundamental pharmacokinetic principles are critical for drug development professionals and researchers, informing the design of effective supplementation strategies and the interpretation of clinical outcomes. Future research may focus on novel formulations to enhance the bioavailability of oral L-carnitine.

References

- 1. Pharmacokinetics of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-Carnitine: Benefits, Side Effects, Sources, and Dosage [healthline.com]

- 3. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 8. Carnitine - Health Professional Fact Sheet [ods.od.nih.gov]

- 9. Disposition and metabolite kinetics of oral L-carnitine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of L-Carnitine | Semantic Scholar [semanticscholar.org]

- 11. Pharmacokinetics of intravenous and oral bolus doses of L-carnitine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of bolus intravenous and oral doses of L-carnitine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 14. researchgate.net [researchgate.net]

- 15. ovid.com [ovid.com]

Investigating the Diuretic Properties of Taraxacum officinale (Dandelion) Extract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taraxacum officinale, commonly known as dandelion, has a long history of use in traditional medicine across various cultures for its diuretic effects.[1][2] Its French name, "pissenlit," colloquially translates to "wet the bed," highlighting its well-known traditional application.[1][3] This technical guide provides an in-depth review of the scientific evidence investigating the diuretic properties of T. officinale extract. It summarizes quantitative data from human and animal studies, details experimental protocols, and explores the current understanding of the potential mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this botanical agent.

Introduction

Diuretics are essential therapeutic agents for managing conditions characterized by fluid overload, such as hypertension, heart failure, and liver cirrhosis. The increasing interest in phytotherapy has led to the scientific investigation of traditionally used medicinal plants for novel diuretic compounds. Taraxacum officinale is a prominent candidate in this area, with a historical use as a diuretic spanning over 2000 years in both Traditional Chinese Medicine and Ayurvedic medicine.[3] Preclinical and a pilot clinical study have begun to provide a scientific basis for its traditional use, suggesting that dandelion extract may offer a safe and effective natural alternative or adjunct to conventional diuretic therapies. This guide will synthesize the available scientific data to provide a comprehensive overview of the current state of research.

Phytochemical Constituents

The diuretic and other pharmacological effects of T. officinale are attributed to its rich and complex phytochemical profile. The primary bioactive compounds believed to contribute to its diuretic properties include:

-

High Potassium Content: Dandelion leaves are notably rich in potassium, with reported levels ranging from 23.3 mg/g to 59.9 mg/g of dried leaf.[3] This high potassium concentration is thought to be a major contributor to the diuretic effect, potentially by altering osmotic gradients in the nephron and promoting a potassium-sparing diuretic action.[3]

-

Sesquiterpene Lactones: These compounds, such as taraxinic acid, are responsible for the bitter taste of dandelion and are believed to possess various pharmacological activities, including potential diuretic effects.

-

Phenolic Compounds: Dandelion contains a variety of phenolic compounds, including flavonoids (like luteolin (B72000) and apigenin) and phenolic acids (such as chicoric acid and caffeic acid).[4] These compounds are known for their antioxidant and anti-inflammatory properties and may contribute to the overall renal effects of the extract.[4]

-

Coumarins and Triterpenes: These compounds are also present in dandelion and are known to have a range of biological activities.

The synergistic interaction of these compounds is likely responsible for the observed diuretic and potential nephroprotective effects of T. officinale extract.

Experimental Protocols

This section details the methodologies employed in key studies investigating the diuretic effects of T. officinale extract.

Human Pilot Study (Clare et al., 2009)

-

Objective: To investigate the diuretic effect of a fresh leaf hydroethanolic extract of T. officinale in human subjects over a single day.[5]

-

Study Design: A single-day, open-label pilot study.[5]

-

Participants: 17 healthy adult volunteers.[5]

-

Test Material: A fresh leaf hydroethanolic extract of T. officinale (1 g/mL).[5]

-

Dosage and Administration: 8 mL of the extract was administered three times during the day (TID).[5]

-

Data Collection:

-

Statistical Analysis: Paired t-tests were used to compare baseline and treatment day values.[5]

Animal Study (Rácz-Kotilla et al., 1974)

-

Objective: To investigate the diuretic and saluretic effects of T. officinale extracts in rats and compare them to a standard diuretic, furosemide.

-

Animals: Male Wistar rats.

-

Test Material: Aqueous extracts of dandelion herb and root.

-

Dosage and Administration: Extracts were administered via a gastric tube at a dose equivalent to 8 g of dried herb per kg of body weight. Furosemide was administered at a dose of 80 mg/kg.

-

Data Collection:

-

Urine volume was collected and measured over a specified period.

-

Urinary concentrations of sodium (Na+) and potassium (K+) were determined to assess saluretic effects.

-

Diuretic and saluretic indices were calculated by comparing the effects of the extracts to those of the control group.

-

Animal Study (Aznagulova et al., 2015)

-

Objective: To compare the diuretic activity of tinctures and aqueous extracts of T. officinale herb.

-

Animals: Laboratory animals (species not specified in the abstract).

-

Test Material: Tinctures (prepared with 40% and 70% ethanol) and aqueous extracts of dandelion herb.

-

Dosage and Administration: Preparations were administered intragastrically at a dose of 50 µg/kg.

-

Data Collection:

-

Urine output was measured.

-

Urinary concentrations of sodium, potassium, and creatinine (B1669602) were determined.

-

The duration of the diuretic action was observed.

-

Quantitative Data

The following tables summarize the quantitative data from the cited studies to facilitate comparison.

Table 1: Human Pilot Study - Diuretic Effects of T. officinale Leaf Extract

| Parameter | Baseline (Control Day) | Treatment Day | p-value |

| Urination Frequency | |||

| 5 hours post-dose 1 | 2.7 ± 0.8 | 3.4 ± 1.1 | < 0.05 |

| 5 hours post-dose 2 | 2.5 ± 0.6 | 3.1 ± 1.0 | Not significant |

| 5 hours post-dose 3 | 2.4 ± 0.7 | 2.5 ± 0.8 | Not significant |

| Excretion Ratio (Urine Output / Fluid Intake) | |||

| 5 hours post-dose 1 | 0.96 ± 0.3 | 1.16 ± 0.5 | Not significant |

| 5 hours post-dose 2 | 0.89 ± 0.4 | 1.49 ± 0.6 | < 0.001 |

| 5 hours post-dose 3 | 0.85 ± 0.3 | 0.98 ± 0.4 | Not significant |

Data adapted from Clare et al. (2009)[5]

Table 2: Animal Study - Comparative Diuretic and Saluretic Effects

| Treatment Group | Dose | Diuretic Index | Saluretic Index (Na+) | Saluretic Index (K+) |

| T. officinale Herb Extract | 8 g/kg | Comparable to Furosemide | Comparable to Furosemide | Very high |

| T. officinale Root Extract | 8 g/kg | Weaker than herb extract | Weaker than herb extract | - |

| Furosemide | 80 mg/kg | - | - | - |

Data interpreted from Rácz-Kotilla et al. (1974)

Table 3: Animal Study - Comparison of Different Dandelion Preparations

| Preparation | Diuretic Effect | Natriuretic Effect | Kaliuretic Effect |

| Aqueous Extract | Significant | Significant | - |

| 40% Ethanol Tincture | Insignificant | Insignificant | - |

| 70% Ethanol Tincture | Most pronounced | Most pronounced | - |

Data interpreted from Aznagulova et al. (2015)

Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the diuretic effect of T. officinale are not yet fully elucidated. However, the available evidence suggests a multifactorial action.

Proposed Mechanisms

The primary proposed mechanism is related to the high potassium content of the plant.[3] Increased plasma potassium levels can influence renal physiology in several ways:

-

Inhibition of Sodium Reabsorption: High potassium intake can lead to a mild natriuresis by inhibiting sodium reabsorption in the distal convoluted tubule and collecting duct.

-

Influence on Aldosterone (B195564): Sustained high potassium intake can suppress the secretion of aldosterone from the adrenal cortex. Aldosterone promotes sodium and water retention, so its suppression would lead to increased urine output.

Other contributing factors may include:

-

Osmotic Diuresis: The presence of various phytochemicals in the renal tubules could exert an osmotic effect, drawing water into the tubules and increasing urine volume.

-

Synergistic Effects of Phytochemicals: The combination of sesquiterpene lactones, flavonoids, and other compounds may act synergistically to enhance the diuretic effect, although the specific targets of these compounds in the kidney are unknown.

Signaling Pathways and Experimental Workflows

While direct evidence for the involvement of specific signaling pathways in the diuretic action of dandelion is lacking, we can visualize the proposed general mechanism and the typical workflow for investigating diuretic properties.

Caption: Proposed multifactorial diuretic mechanism of T. officinale.

Caption: General experimental workflow for diuretic activity screening.

Discussion and Future Directions

The available evidence, particularly the human pilot study by Clare et al. (2009), provides promising preliminary support for the traditional use of T. officinale as a diuretic.[3][5] The significant increase in urination frequency and excretion ratio following the administration of the extract suggests a tangible physiological effect.[5] Animal studies further corroborate these findings, indicating that the leaf extract may be more potent than the root and that its efficacy can be comparable to that of conventional diuretics like furosemide.

However, the current body of research has several limitations. The human study was a small, open-label pilot trial, and larger, double-blind, placebo-controlled clinical trials are necessary to confirm these findings and establish a clear dose-response relationship.

A significant knowledge gap exists regarding the molecular mechanisms of action. Future research should focus on:

-

Investigating Effects on Renal Transporters: Studies using techniques such as patch-clamping or expression studies in cell lines (e.g., HEK293 cells) could elucidate the effects of dandelion phytochemicals on key renal ion channels and transporters (e.g., Na-K-2Cl cotransporter, epithelial sodium channel, aquaporins).

-

Evaluating Impact on the Renin-Angiotensin-Aldosterone System (RAAS): Measuring plasma renin activity, angiotensin II, and aldosterone levels in response to dandelion extract administration would clarify its role in hormonal regulation of renal function.

-

Fractionation and Bioassay-Guided Isolation: Separating the crude extract into different fractions and testing their diuretic activity can help identify the specific compounds or classes of compounds responsible for the observed effects.

Conclusion

Taraxacum officinale extract demonstrates significant potential as a natural diuretic, supported by a history of traditional use and emerging scientific evidence from both human and animal studies. The high potassium content is a key proposed contributor to its mechanism of action, which appears to be multifactorial. While the current data is encouraging, further rigorous research is required to fully characterize its clinical efficacy, safety profile, and molecular mechanisms of action. Such investigations will be crucial for the potential development of T. officinale-based phytopharmaceuticals for the management of fluid retention and related conditions.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. The diuretic effect in human subjects of an extract of Taraxacum officinale folium over a single day - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Diuretic Effect in Human Subjects of an Extract of Taraxacum officinale Folium over a Single Day - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemical composition and bioactivity of edible Taraxacum officinale : potential as an ingredient in brain health-oriented functional foods - Food & Function (RSC Publishing) DOI:10.1039/D5FO02646F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

The Impact of Paullinia cupana (Guarana) Extract on Basal Metabolic Rate: A Technical Guide for Researchers

Abstract

Paullinia cupana, commonly known as Guarana, is a plant native to the Amazon basin renowned for its rich composition of bioactive compounds, including methylxanthines and polyphenols. Emerging preclinical and clinical evidence suggests that Guarana extract may positively modulate energy metabolism. This technical guide provides a comprehensive overview of the impact of Guarana extract on basal metabolic rate (BMR) and overall energy expenditure. It synthesizes quantitative data from key studies, details experimental protocols, and elucidates the underlying molecular mechanisms. Preclinical models demonstrate that Guarana supplementation increases oxygen consumption and energy expenditure, prevents diet-induced weight gain, and reduces adiposity. These effects are mediated through the stimulation of mitochondrial biogenesis and thermogenesis, primarily via the activation of the AMPK/PGC-1α signaling pathway in skeletal muscle and brown adipose tissue. Furthermore, Guarana modulates the expression of key genes to suppress adipogenesis. While human studies are often confounded by the use of multi-ingredient formulations, they support the potential for Guarana to aid in weight management. This document serves as a resource for researchers, scientists, and drug development professionals interested in the metabolic effects of Paullinia cupana.

Introduction

Paullinia cupana (Guarana) is a climbing plant from the Amazon rainforest, traditionally used by indigenous tribes for its therapeutic and stimulant properties.[1][2] The seeds of the Guarana fruit are a potent source of bioactive compounds that are now widely incorporated into energy drinks and dietary supplements.[1][3] Basal metabolic rate (BMR) represents the minimum energy required to sustain vital bodily functions at rest and is a critical determinant of overall energy expenditure and body weight regulation. Interventions capable of increasing BMR are of significant interest in the development of therapies for obesity and metabolic syndrome.

This whitepaper aims to provide an in-depth technical guide on the effects of Guarana extract on BMR. It will focus on presenting quantitative data from pivotal preclinical and clinical studies, detailing the associated experimental methodologies, and illustrating the core molecular signaling pathways involved in its mechanism of action.

Active Compounds in Paullinia cupana

The metabolic effects of Guarana are attributed to its complex mixture of bioactive constituents. The primary compounds can be categorized as methylxanthines and polyphenols, which often act synergistically.[4]

| Compound Class | Specific Molecules | Primary Role in Metabolism |

| Methylxanthines | Caffeine (B1668208), Theobromine, Theophylline | Central nervous system stimulation, enhancement of lipolysis and thermogenesis.[1][5] |

| Polyphenols | Catechins, Epicatechins, Proanthocyanidins | Antioxidant activity, modulation of metabolic signaling pathways.[1][6] |

| Other Compounds | Saponins, Tannins | Contribute to antioxidant properties and potential synergistic effects.[1] |

Table 1: Key Bioactive Compounds in Guarana Extract and Their Metabolic Roles.

Preclinical Evidence: In Vivo Studies

Robust evidence for Guarana's impact on BMR comes from well-controlled animal studies. A key study by Lima et al. (2018) provides significant insights into its effects on mice fed a high-fat diet (HFD).[7]

Experimental Protocol

The study was designed to evaluate the effects of chronic Guarana supplementation on metabolic parameters in an obesity-induced animal model.

-

Animal Model : Male C57BL6J mice.[7]

-

Study Groups :

-

High-Fat Diet (HFD) Group: Received a standard HFD and water (vehicle) via gavage.

-

High-Fat Diet + Guarana (HFD-GUA) Group: Received an HFD and a daily gavage of Guarana extract.[7]

-

-

Intervention : Daily oral gavage of Guarana extract (1 g/kg body weight) or vehicle for 8 consecutive weeks.[7]

-

Primary Endpoints : Body weight, food intake, adipose tissue mass, and glycemic/lipid profiles.[7]

-

Metabolic Rate Measurement : Oxygen consumption (VO₂) and energy expenditure (EE) were determined using indirect calorimetry.[7]

-

Molecular Analysis : Gene and protein expression in gastrocnemius muscle and brown adipose tissue (BAT) were evaluated by real-time PCR and western blotting, respectively.[7]

Quantitative Results

Supplementation with Guarana extract produced significant metabolic benefits and prevented the development of obesity despite a high-fat diet. The HFD-GUA group exhibited a notable increase in basal energy expenditure.[7]

| Parameter | Control Group (HFD) | Guarana Group (HFD-GUA) | Percentage Change |

| Body Weight Gain | Increased | No significant change | Prevented gain[7] |

| Subcutaneous Fat | Baseline | Baseline | ↓ 74%[7] |

| Retroperitoneal Fat | Baseline | Baseline | ↓ 90%[7] |

| Visceral Fat | Baseline | Baseline | ↓ 83%[7] |

| Fasting Glycemic Level | Baseline | Lower | ↓ 21%[7] |

| Triglyceride Level | Baseline | Lower | ↓ 28%[7] |

| VO₂ & Energy Expenditure | Baseline | Increased | Significantly Increased [7] |

Table 2: Effects of Guarana Extract (1 g/kg) on Metabolic and Anthropometric Parameters in HFD-Fed Mice over 8 weeks.[7]

Clinical Evidence in Humans

Human studies on Guarana's direct impact on BMR are often complicated by formulations that include other thermogenic compounds. However, a study by Boozer et al. on an herbal supplement containing Ma Huang (providing ephedrine (B3423809) alkaloids) and Guarana (providing caffeine) demonstrated significant effects on weight loss.

Experimental Protocol

-

Study Design : 8-week randomized, double-blind, placebo-controlled trial.[8]

-

Participants : 67 overweight men and women (Body Mass Index: ≥29 and ≤35 kg/m ²).[8]

-

Intervention :

-

Primary Outcome : Change in body weight.[8]

-

Secondary Outcomes : Changes in body fat percentage, hip circumference, and serum triglycerides.[8]

Quantitative Results

The combination of Ma Huang and Guarana produced significantly greater weight and fat loss compared to the placebo, suggesting a potent thermogenic effect.

| Parameter | Placebo Group (n=24 completed) | Active Group (n=24 completed) | P-value |

| Weight Loss (kg) | -0.8 ± 2.4 | -4.0 ± 3.4 | < 0.006[8] |

| Fat Loss (%) | +0.2 ± 2.3 | -2.1 ± 3.0 | < 0.006[8] |

| Hip Circumference | Baseline | Reduced | Significant Reduction[8] |

| Serum Triglycerides | Baseline | Reduced | Significant Reduction[8] |

Table 3: Effects of an Ma Huang-Guarana Supplement on Weight and Body Fat in Overweight Adults over 8 weeks.[8]

Molecular Mechanisms of Action

Guarana extract elevates BMR and energy expenditure through two primary, interconnected molecular pathways: stimulating mitochondrial biogenesis and thermogenesis, and modulating adipogenesis.

Stimulation of Mitochondrial Biogenesis and Thermogenesis

Guarana promotes an increase in energy expenditure by enhancing mitochondrial activity and activating thermogenic processes, particularly in skeletal muscle and brown adipose tissue (BAT).[7] This is a key mechanism for its anti-obesity effects. The process is driven by the activation of a critical energy-sensing network.[7]

Guarana's bioactive compounds, particularly caffeine, activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9] Activated AMPK subsequently stimulates the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[7] PGC-1α is a master regulator of mitochondrial biogenesis and orchestrates the increased expression of nuclear respiratory factors (Nrf1, Nrf2) and Sirtuin 1 (Sirt1).[7] This cascade leads to the synthesis of new mitochondria and the upregulation of Uncoupling Protein 1 (UCP1) in BAT, which dissipates energy as heat, thereby increasing the basal metabolic rate.[7]

Modulation of Adipogenesis

In addition to increasing energy expenditure, Guarana extract actively suppresses the formation of new adipocytes (fat cells). This anti-adipogenic effect is achieved by modulating key signaling pathways that control cell differentiation.[4][10]

Studies on 3T3-L1 pre-adipocyte cells show that Guarana extract down-regulates the expression of critical pro-adipogenic transcription factors, namely CCAAT/enhancer-binding protein alpha (Cebpα) and peroxisome proliferator-activated receptor-gamma (Pparγ).[4][10] These two proteins are master regulators essential for adipocyte differentiation. Concurrently, Guarana upregulates the anti-adipogenic Wnt signaling pathway, including key components like Wnt10b, Wnt3a, and Wnt1.[4][10] Activation of the Wnt pathway prevents the accumulation of β-catenin in the cytoplasm, allowing it to translocate to the nucleus where it inhibits the expression of Pparγ and Cebpα, thus halting adipogenesis.[10]

Discussion and Future Directions

The collective evidence from preclinical studies strongly indicates that Paullinia cupana extract increases basal metabolic rate and prevents diet-induced obesity by stimulating mitochondrial biogenesis in muscle and BAT and by suppressing adipogenesis.[7][10] The high methylxanthine content, particularly caffeine, is a primary driver of these thermogenic effects.[7]

However, the translation of these findings to human therapeutics requires careful consideration. A significant limitation in the current body of clinical research is the frequent use of multi-ingredient supplements, which makes it challenging to isolate the specific effects of Guarana.[4][11] The synergistic action of Guarana with other compounds like ephedrine is potent but carries safety considerations.[8]

Future research should prioritize well-designed, randomized controlled trials using standardized Guarana extracts as a monotherapy. Such studies are essential to establish a clear dose-response relationship, confirm efficacy in human subjects, and thoroughly evaluate the long-term safety profile.[4] Further investigation is also needed to understand the complex interplay between Guarana's various bioactive compounds and their combined effect on metabolic pathways.

Conclusion

Paullinia cupana (Guarana) extract demonstrates significant potential as a modulator of basal metabolic rate and energy expenditure. Its mechanism of action, centered on the activation of the AMPK/PGC-1α pathway to enhance mitochondrial biogenesis and the suppression of adipogenesis via the Wnt signaling pathway, is well-supported by preclinical data. For drug development professionals and researchers, Guarana represents a promising natural source of bioactive compounds for the management of obesity and metabolic disorders. However, rigorous clinical validation is imperative to substantiate these effects in humans and to establish safe and effective therapeutic protocols.

References

- 1. 12 Benefits of Guarana (Plus Side Effects) [healthline.com]

- 2. Effects of the consumption of guarana on human health: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the consumption of guarana on human health: A narrative review [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Guarana: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 6. researchgate.net [researchgate.net]

- 7. Guarana (Paullinia cupana) Stimulates Mitochondrial Biogenesis in Mice Fed High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Guarana supplementation attenuated obesity, insulin resistance, and adipokines dysregulation induced by a standardized human Western diet via brown adipose tissue activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulatory Effects of Guarana (Paullinia cupana) on Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cellular Uptake and Metabolism of Branched-Chain Amino Acids (BCAAs) in Skeletal Muscle

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain amino acids (BCAAs), comprising leucine (B10760876), isoleucine, and valine, are essential amino acids that play a pivotal role in skeletal muscle physiology. Unlike most other amino acids, which are primarily catabolized in the liver, skeletal muscle is the principal site for BCAA metabolism. This unique metabolic characteristic underscores their importance in muscle protein turnover, energy homeostasis, and as signaling molecules that regulate various metabolic processes.[1] This technical guide provides a comprehensive overview of the cellular uptake and metabolism of BCAAs in skeletal muscle. It details the transport mechanisms, the core catabolic pathway with its key regulatory enzymes, and the intricate signaling networks, particularly the mTORC1 and insulin (B600854) signaling pathways, that are modulated by BCAAs. Furthermore, this document presents quantitative data in structured tables, provides detailed experimental protocols for key assays, and includes visualizations of critical pathways and workflows to facilitate a deeper understanding of BCAA metabolism for research and therapeutic development.

Cellular Uptake of BCAAs in Skeletal Muscle

The entry of BCAAs into skeletal muscle cells is a mediated process, primarily facilitated by specific amino acid transporters. The most prominent of these are the L-type amino acid transporter 1 (LAT1), also known as SLC7A5, and the sodium-coupled neutral amino acid transporter 2 (SNAT2), also known as SLC38A2.

-

LAT1 (SLC7A5): This transporter functions as a sodium-independent exchanger, facilitating the uptake of large neutral amino acids, including all three BCAAs.[2] Its activity is crucial for maintaining intracellular BCAA concentrations.

-

SNAT2 (SLC38A2): This transporter is involved in the sodium-coupled uptake of small neutral amino acids, notably glutamine. The influx of glutamine via SNAT2 can then be used as an antiport substrate for the LAT1 transporter, promoting the uptake of BCAAs like leucine in exchange for intracellular glutamine.[3]

The expression and activity of these transporters are regulated by various stimuli, including hormonal signals like insulin and the availability of amino acids, ensuring a controlled influx of BCAAs to meet the metabolic demands of the muscle tissue.

The Core BCAA Catabolic Pathway in Skeletal Muscle

The catabolism of BCAAs in skeletal muscle is a multi-step process that occurs predominantly within the mitochondria. The initial two steps are common to all three BCAAs and are catalyzed by the same set of enzymes.

Step 1: Reversible Transamination

The first step in BCAA catabolism is a reversible transamination reaction catalyzed by the mitochondrial enzyme branched-chain aminotransferase 2 (BCAT2) .[4] This enzyme is highly expressed in skeletal muscle but has low activity in the liver, which is the primary reason for the extra-hepatic metabolism of BCAAs.[2][4] In this reaction, the amino group from a BCAA is transferred to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate.[5][6]

-

Leucine is converted to α-ketoisocaproate (KIC).

-

Isoleucine is converted to α-keto-β-methylvalerate (KMV).

-

Valine is converted to α-ketoisovalerate (KIV).

Step 2: Irreversible Oxidative Decarboxylation

The second and rate-limiting step in BCAA catabolism is the irreversible oxidative decarboxylation of the BCKAs. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a multi-enzyme complex located on the inner mitochondrial membrane. The BCKDH complex converts the BCKAs into their respective acyl-CoA derivatives, releasing carbon dioxide and reducing NAD+ to NADH.[5][6]

The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle.

-

Phosphorylation by BCKDH kinase (BCKDK) inactivates the complex.[7]

-

Dephosphorylation by protein phosphatase 2Cm (PP2Cm) , encoded by the PPM1K gene, activates the complex.[7][8]

Downstream Metabolism

Following the BCKDH-catalyzed reaction, the metabolic pathways for the acyl-CoA derivatives of leucine, isoleucine, and valine diverge.[5]

-

Leucine catabolism ultimately yields acetoacetate (B1235776) and acetyl-CoA, classifying it as a ketogenic amino acid.[2][5]

-

Isoleucine is catabolized to produce both acetyl-CoA and succinyl-CoA, making it both ketogenic and glucogenic.[5]

-

Valine catabolism leads to the formation of succinyl-CoA, a TCA cycle intermediate, thus it is a glucogenic amino acid.[2]

The end products of BCAA catabolism can enter the tricarboxylic acid (TCA) cycle for energy production or be utilized for the synthesis of other molecules.[4]

Signaling Roles of BCAAs in Skeletal Muscle

Beyond their role as substrates for protein synthesis and energy production, BCAAs, particularly leucine, are potent signaling molecules that regulate key cellular processes, including protein synthesis, cell growth, and insulin sensitivity.

mTORC1 Signaling Pathway

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis.[9] BCAAs, especially leucine, are potent activators of the mTORC1 signaling pathway in skeletal muscle.[5][10][11] Activation of mTORC1 by leucine is a critical step in initiating muscle protein synthesis, particularly following anabolic stimuli like resistance exercise and nutrient intake.[12]

Upon activation, mTORC1 phosphorylates several downstream targets, including:

-

S6 Kinase 1 (S6K1): Phosphorylation of S6K1 enhances the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.[5][9]

-

Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the formation of the eIF4F complex, which is essential for the initiation of cap-dependent translation.[5][9]

The collective action of these downstream effectors leads to an increase in the rate of muscle protein synthesis.[12]

Insulin Signaling Pathway

The relationship between BCAAs and insulin signaling is complex and context-dependent. While acute BCAA administration can stimulate insulin secretion and enhance protein synthesis, chronically elevated levels of BCAAs are associated with insulin resistance in skeletal muscle.[5][10][13]

One proposed mechanism for BCAA-induced insulin resistance involves the hyperactivation of mTORC1/S6K1 signaling.[5] Activated S6K1 can phosphorylate and inhibit insulin receptor substrate 1 (IRS-1), a key upstream component of the insulin signaling cascade. This inhibitory phosphorylation impairs the downstream propagation of the insulin signal, leading to reduced glucose uptake and utilization by the muscle cell.

Quantitative Data

Table 1: Relative Expression and Activity of Key BCAA Catabolic Enzymes

| Enzyme | Tissue Abundance in Skeletal Muscle | Substrate Preference | Regulation in Skeletal Muscle |

| BCAT2 | High[4][5] | Isoleucine > Leucine > Valine[5] | Expression can be increased by endurance exercise.[3] |

| BCKDH | Lower activity compared to liver, but significant due to muscle mass[8] | KIV, KIC, KMV | Activated by dephosphorylation (PP2Cm), inhibited by phosphorylation (BCKDK).[7][8] |

Table 2: Impact of Physiological State on BCAA Metabolism in Skeletal Muscle

| Condition | Effect on BCAA Catabolism | Key Regulatory Changes |

| Endurance Exercise | Increased[11] | Activation of the BCKDH complex.[11] Increased BCAT2 protein expression with training.[3] |

| Resistance Exercise | Minimal change in overall oxidation[3] | Potent stimulation of mTORC1 signaling and protein synthesis.[12] |

| Fasting/Low Glycogen | Increased[14] | Greater reliance on BCAA catabolism for energy.[14] |

| Insulin Resistance/T2DM | Often impaired/dysregulated[5][15] | Reduced expression of BCAA catabolic genes (e.g., BCAT2, BCKDHB).[15] |

Experimental Protocols

Protocol 1: In Vitro BCAA Uptake Assay in C2C12 Myotubes

Objective: To quantify the uptake of radiolabeled BCAAs in cultured skeletal muscle cells.

Materials:

-

C2C12 myoblasts

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Horse Serum

-

Penicillin-Streptomycin

-

Krebs-Henseleit (KH) buffer

-

Radiolabeled BCAA (e.g., [3H]-Leucine)

-

Unlabeled BCAA

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well culture plates

Methodology:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and penicillin-streptomycin.

-

Induce differentiation into myotubes by switching to DMEM with 2% horse serum once cells reach confluence. Allow 4-6 days for differentiation.

-

-

Uptake Assay:

-

Wash differentiated myotubes twice with pre-warmed KH buffer.

-

Pre-incubate the cells in KH buffer for 30 minutes at 37°C to deplete intracellular amino acids.

-

Initiate the uptake by adding KH buffer containing a known concentration of radiolabeled BCAA (e.g., 1 µCi/mL [3H]-Leucine) and unlabeled BCAA.

-

Incubate for a defined period (e.g., 1-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold KH buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

-

Quantification:

-

Transfer a portion of the cell lysate to a scintillation vial.

-

Add scintillation cocktail and measure radioactivity using a scintillation counter.

-

Use another portion of the lysate to determine the total protein content (e.g., using a BCA protein assay) for normalization.

-

Calculate the rate of BCAA uptake (e.g., in nmol/mg protein/min).

-

Protocol 2: Western Blotting for BCAA-Related Signaling Proteins

Objective: To assess the phosphorylation status and total protein levels of key signaling molecules in the mTORC1 and insulin signaling pathways.

Materials:

-

Skeletal muscle tissue or cultured myotubes

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-total-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total-4E-BP1, anti-phospho-Akt (Ser473), anti-total-Akt)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Methodology:

-

Protein Extraction:

-

Homogenize skeletal muscle tissue or lyse cultured cells in ice-cold RIPA buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.